![molecular formula C13H14 B14610977 1-Phenylbicyclo[3.2.0]hept-6-ene CAS No. 57293-40-0](/img/structure/B14610977.png)
1-Phenylbicyclo[3.2.0]hept-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbicyclo[3.2.0]hept-6-ene is a bicyclic compound characterized by a phenyl group attached to a bicycloheptene structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The bicyclic framework provides a rigid structure, making it a valuable scaffold in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylbicyclo[3.2.0]hept-6-ene can be synthesized through several methods. One common approach involves the addition of dichloroketene to cyclopentene, followed by dehalogenation and reaction with phenyl magnesium bromide. The final step involves acid-catalyzed dehydration using p-toluensulphonic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. Enzymatic resolution using lipases, such as Pseudomonas fluorescens lipase, has been employed for related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylbicyclo[3.2.0]hept-6-ene undergoes various chemical reactions, including:
Addition Reactions: For example, bromofluorocarbene addition to the double bond, resulting in fluoro-indanes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less documented.
Common Reagents and Conditions:
Bromofluorocarbene: Used in addition reactions to form fluoro-indanes.
Acid Catalysts: Such as p-toluensulphonic acid for dehydration reactions.
Major Products:
Fluoro-indanes: Formed from bromofluorocarbene addition.
Cyclobutene and Norcarene Derivatives: Formed during the synthesis process.
Wissenschaftliche Forschungsanwendungen
1-Phenylbicyclo[3.2.0]hept-6-ene has several applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenylbicyclo[3.2.0]hept-6-ene in chemical reactions involves the interaction of its bicyclic structure with various reagents. For example, in the addition of bromofluorocarbene, the double bond in the bicyclic structure reacts with the carbene to form fluoro-indanes . The rigid structure of the compound influences its reactivity and the types of products formed.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.0]hept-2-en-6-one: A related compound used as a precursor in organic synthesis.
1-(1-Naphthyl)-5-phenylbicyclo[3.2.0]hept-6-ene: Undergoes cycloreversion to form cycloheptadiene derivatives.
Uniqueness: 1-Phenylbicyclo[3.2.0]hept-6-ene is unique due to its phenyl group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. Its rigid structure and ability to undergo various addition reactions make it a valuable compound in organic synthesis.
Eigenschaften
CAS-Nummer |
57293-40-0 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-phenylbicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C13H14/c1-2-5-11(6-3-1)13-9-4-7-12(13)8-10-13/h1-3,5-6,8,10,12H,4,7,9H2 |
InChI-Schlüssel |
CAXCLCLDXZOJFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC2(C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


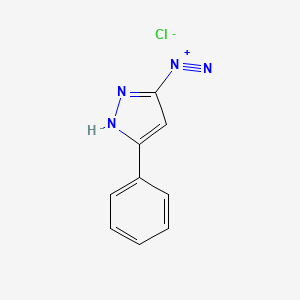
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
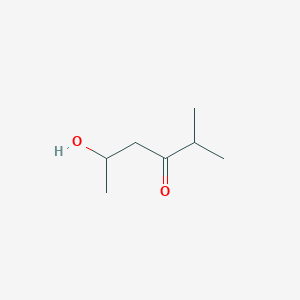

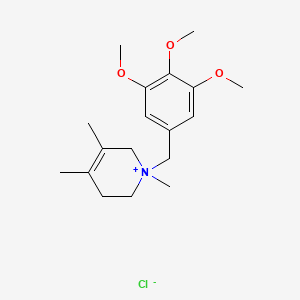
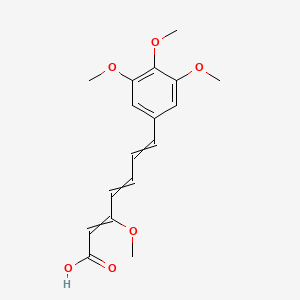
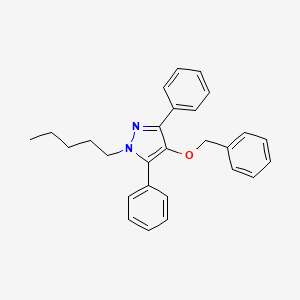
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


